molecular formula C23H19ClN4O3 B5943959 1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE

1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5943959
M. Wt: 434.9 g/mol
InChI Key: VCFHZUILWZGDNE-UHFFFAOYSA-N
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Description

1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a chloromethylphenyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This is achieved through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrido[2,3-d]pyrimidine core.

    Attachment of the Chloromethylphenyl Group: This step involves the use of a chloromethylphenyl derivative, which is introduced via a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts (e.g., palladium) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a protein kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit protein kinase inhibitory activity and have similar structural features.

    Quinazoline Derivatives: Known for their anticancer properties, these compounds share a similar mechanism of action.

    Furo[2,3-d]pyrimidine Compounds: These are also studied for their potential as protein kinase inhibitors.

Uniqueness: 1-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific substitution pattern, which may confer unique binding properties and selectivity towards certain protein kinases, potentially leading to more effective and targeted therapies.

Properties

IUPAC Name

1-benzyl-N-(3-chloro-4-methylphenyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-13-8-9-16(10-19(13)24)26-21(29)17-11-18-20(25-14(17)2)28(23(31)27-22(18)30)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,29)(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFHZUILWZGDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C3C(=C2)C(=O)NC(=O)N3CC4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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